molecular formula C23H20N2S B12172969 Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 36220-33-4

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Cat. No.: B12172969
CAS No.: 36220-33-4
M. Wt: 356.5 g/mol
InChI Key: RGBLNYFBOVXZDS-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is a complex organic compound with a unique structure that includes a benzenamine core substituted with a thiazolylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenamine with a thiazole derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alkanes.

Scientific Research Applications

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Similar structure but lacks the thiazolylidene group.

    Benzenamine, N-[(4-methylphenyl)methylene]-: Similar structure but with different substituents.

Uniqueness

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is unique due to its thiazolylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

36220-33-4

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

N,3-bis(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H20N2S/c1-17-8-12-20(13-9-17)24-23-25(21-14-10-18(2)11-15-21)22(16-26-23)19-6-4-3-5-7-19/h3-16H,1-2H3

InChI Key

RGBLNYFBOVXZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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